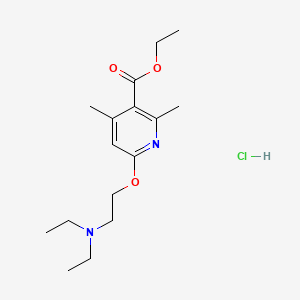![molecular formula C9H13NO2 B14458013 Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 76100-69-1](/img/structure/B14458013.png)
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound that features a bicyclic structure with a nitrogen atom incorporated into one of its rings. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various biologically active molecules. These compounds are often utilized in drug design due to their ability to interact with a range of biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .
Industrial Production Methods
Industrial production of these compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed cyclopropanation method mentioned above is particularly suitable for industrial applications due to its high yield and scalability .
化学反応の分析
Types of Reactions
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for these compounds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives depending on the reagents used .
科学的研究の応用
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics .
類似化合物との比較
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are known for their biological activities.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different ring structure but also exhibit significant biological activities.
Bicyclo[2.1.1]hexane derivatives: These compounds are structurally similar but lack the nitrogen atom, which can affect their biological properties.
The uniqueness of this compound lies in its specific bicyclic structure with a nitrogen atom, which allows it to interact with a variety of biological targets and exhibit a range of biological activities .
特性
CAS番号 |
76100-69-1 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-5(2)12-9(11)8-7-3-6(7)4-10-8/h6-8,10H,1,3-4H2,2H3 |
InChIキー |
WCTAIVIOUWCLHV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)OC(=O)C1C2CC2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



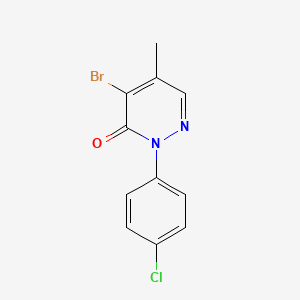
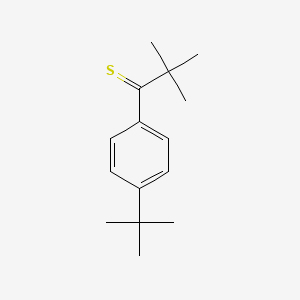
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
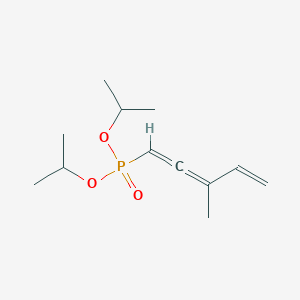
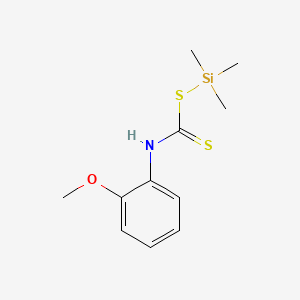

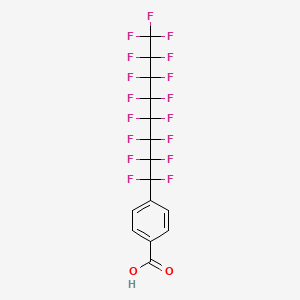
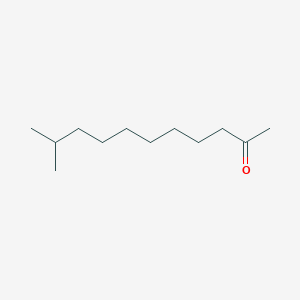

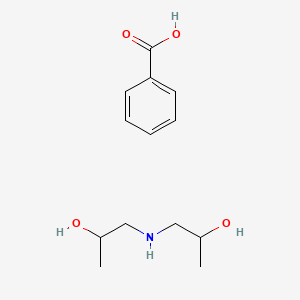
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
